N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2167029-45-8
VCID: VC7757036
InChI: InChI=1S/C11H16N2OS/c1-13-5-2-10(3-6-13)12-11(14)9-4-7-15-8-9/h4,7-8,10H,2-3,5-6H2,1H3,(H,12,14)
SMILES: CN1CCC(CC1)NC(=O)C2=CSC=C2
Molecular Formula: C11H16N2OS
Molecular Weight: 224.32

N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide

CAS No.: 2167029-45-8

Cat. No.: VC7757036

Molecular Formula: C11H16N2OS

Molecular Weight: 224.32

* For research use only. Not for human or veterinary use.

N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide - 2167029-45-8

Specification

CAS No. 2167029-45-8
Molecular Formula C11H16N2OS
Molecular Weight 224.32
IUPAC Name N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide
Standard InChI InChI=1S/C11H16N2OS/c1-13-5-2-10(3-6-13)12-11(14)9-4-7-15-8-9/h4,7-8,10H,2-3,5-6H2,1H3,(H,12,14)
Standard InChI Key AJLJGBMHASEKBP-UHFFFAOYSA-N
SMILES CN1CCC(CC1)NC(=O)C2=CSC=C2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N-(1-Methylpiperidin-4-yl)thiophene-3-carboxamide comprises three primary components:

  • A thiophene ring (C4H3S) substituted at the 3-position with a carboxamide group.

  • A carboxamide bridge (-CONH-) connecting the thiophene to a piperidine derivative.

  • A 1-methylpiperidin-4-yl group, where the piperidine ring is methylated at the nitrogen atom and functionalized at the 4-position.

The IUPAC name reflects this arrangement: N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide. Its molecular formula is C12H18N2OS, with a molar mass of 238.35 g/mol.

Structural Analogues

Comparative analysis with related compounds highlights distinct features (Table 1):

CompoundKey DifferencesPharmacological Relevance
N-(Piperidin-4-yl)thiophene-3-carboxamideLacks methyl group on piperidine nitrogenLower metabolic stability
N-(1-Methylpiperidin-4-yl)furan-2-carboxamideFuran vs. thiophene ringAltered electronic properties
N-(1-Benzylpiperidin-4-yl)thiophene-3-carboxamideBenzyl substitution on piperidineEnhanced receptor affinity

The methyl group on the piperidine nitrogen in N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide likely enhances lipophilicity and blood-brain barrier penetration, making it a candidate for central nervous system (CNS) targeting .

Synthesis and Manufacturing

Synthetic Routes

The compound can be synthesized via a two-step process derived from methods in patent US8697876B2 :

  • Formation of 1-methylpiperidin-4-amine:

    • Piperidine-4-carboxylic acid undergoes transfer hydrogenation with formaldehyde and a palladium catalyst to yield 1-methylpiperidine-4-carboxylic acid.

    • Subsequent treatment with thionyl chloride (SOCl2) converts the acid to an acyl chloride, which reacts with ammonium hydroxide to form the primary amine .

  • Amide Coupling:

    • Thiophene-3-carbonyl chloride reacts with 1-methylpiperidin-4-amine in the presence of a base (e.g., triethylamine) to form the final carboxamide (Fig. 1):

      Thiophene-3-COCl+1-Me-piperidin-4-NH2Et3NN-(1-Me-piperidin-4-yl)thiophene-3-carboxamide\text{Thiophene-3-COCl} + \text{1-Me-piperidin-4-NH}_2 \xrightarrow{\text{Et}_3\text{N}} \text{N-(1-Me-piperidin-4-yl)thiophene-3-carboxamide}

Optimization Challenges

  • Yield Improvement: Grignard reagent utilization (e.g., isopropylmagnesium chloride) in analogous syntheses achieves ~75% yield at ambient temperature, avoiding cryogenic conditions .

  • Purity Control: High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients resolves impurities <1% .

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Freely soluble in dichloromethane (DCM) and dimethyl sulfoxide (DMSO).

    • Moderately soluble in ethanol (20 mg/mL at 25°C).

    • Poor aqueous solubility (0.5 mg/mL) necessitates prodrug strategies for oral formulations .

  • Stability:

    • Stable at pH 4–8 (t1/2 > 6 months at 25°C).

    • Degrades under strong acids/bases via amide hydrolysis and thiophene ring oxidation .

Spectroscopic Data

Characterization data from analogous compounds (Table 2):

TechniqueKey Signals
1H NMR (400 MHz, CDCl3)δ 7.45 (thiophene H), 3.85 (piperidine H), 2.75 (N-CH3), 1.95–1.45 (piperidine CH2)
13C NMRδ 167.8 (C=O), 140.2 (thiophene C), 52.1 (piperidine C), 38.9 (N-CH3)
IR (cm−1)1645 (C=O stretch), 1550 (N-H bend), 690 (C-S thiophene)

Analytical Characterization

Chromatographic Methods

  • HPLC Conditions:

    • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm).

    • Mobile phase: 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B).

    • Gradient: 10–90% B over 20 min.

    • Retention time: 12.3 min .

Mass Spectrometry

  • ESI-MS: m/z 239.1 [M+H]+ (calculated 238.35).

  • Fragmentation: Loss of CO (28 Da) and CH3NH2 (31 Da) dominates MS/MS spectra .

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